molecular formula C13H12N2O4 B1393187 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid CAS No. 1246738-24-8

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid

Cat. No.: B1393187
CAS No.: 1246738-24-8
M. Wt: 260.24 g/mol
InChI Key: MJFNQGDMMORFJV-UHFFFAOYSA-N
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Description

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a methyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions to form the pyrazole ring. The methoxycarbonyl group can be introduced via esterification reactions, and the final product is obtained through coupling reactions with benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and antimicrobial agents.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]-benzoic acid: Lacks the methyl group on the pyrazole ring.

    2-[3-(Carboxymethyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid: Features a carboxymethyl group instead of a methoxycarbonyl group.

    2-[3-(Methoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]-benzoic acid: Contains a phenyl group on the pyrazole ring.

Uniqueness

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid is unique due to the specific combination of functional groups and their positions on the pyrazole and benzoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-methoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-10(13(18)19-2)14-15(8)11-6-4-3-5-9(11)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNQGDMMORFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174466
Record name 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246738-24-8
Record name 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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